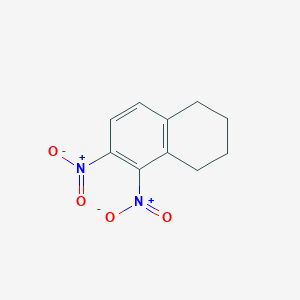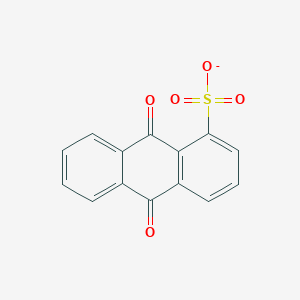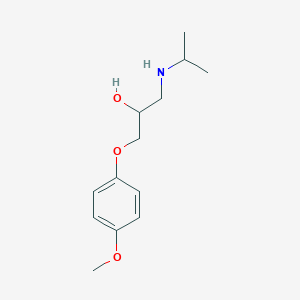![molecular formula C14H14Cl2N2 B253498 N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)
N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine, commonly known as CPCA, is a chemical compound that has been widely used in scientific research. It belongs to the class of arylalkylamines and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CPCA involves the inhibition of DAT, which leads to an increase in extracellular dopamine levels. This increase in dopamine levels is thought to be responsible for the antipsychotic and antidepressant effects of CPCA. Additionally, CPCA has been found to inhibit the uptake of other monoamines such as norepinephrine and serotonin, further contributing to its pharmacological effects.
Biochemical and Physiological Effects:
CPCA has been found to have a variety of biochemical and physiological effects. It has been shown to increase extracellular dopamine levels in the striatum, prefrontal cortex, and nucleus accumbens. This increase in dopamine levels is thought to be responsible for the antipsychotic and antidepressant effects of CPCA. Additionally, CPCA has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
CPCA has several advantages for lab experiments. It is a potent inhibitor of DAT, making it a useful tool for studying the role of dopamine in the brain. Additionally, CPCA has been found to have antipsychotic and antidepressant effects, making it a potential candidate for the treatment of psychiatric disorders. However, there are also limitations to using CPCA in lab experiments. Its effects on other monoamines such as norepinephrine and serotonin may complicate the interpretation of results. Additionally, the potential for off-target effects should be carefully considered.
Zukünftige Richtungen
For the study of CPCA include the development of more selective DAT inhibitors, exploring its therapeutic potential for psychiatric disorders, and investigating the role of BDNF in its pharmacological effects.
Wissenschaftliche Forschungsanwendungen
CPCA has been widely used in scientific research for its various pharmacological effects. It has been found to be a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. This makes CPCA a useful tool for studying the role of dopamine in the brain. CPCA has also been found to have antipsychotic and antidepressant effects, making it a potential candidate for the treatment of psychiatric disorders.
Eigenschaften
Produktname |
N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine |
|---|---|
Molekularformel |
C14H14Cl2N2 |
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
N,N//'-bis(3-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-3-1-5-13(9-11)17-7-8-18-14-6-2-4-12(16)10-14/h1-6,9-10,17-18H,7-8H2 |
InChI-Schlüssel |
OKPDSJQSGDLGOF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NCCNC2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NCCNC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B253416.png)
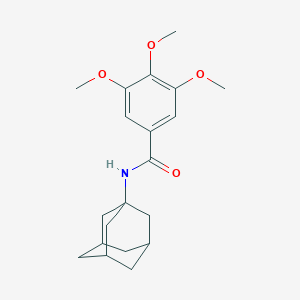

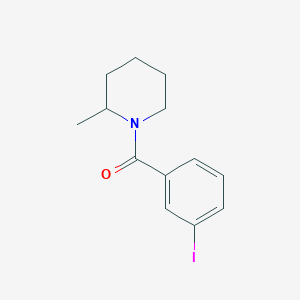
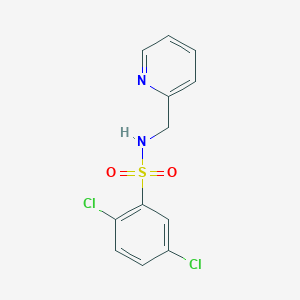
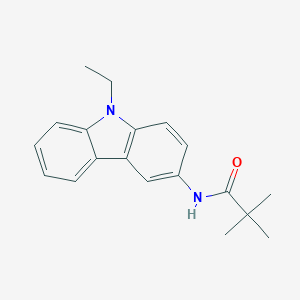
![(5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B253426.png)
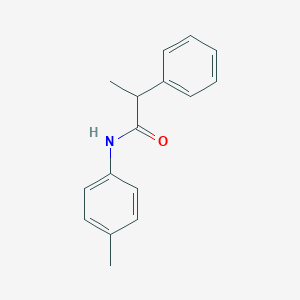

![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)

